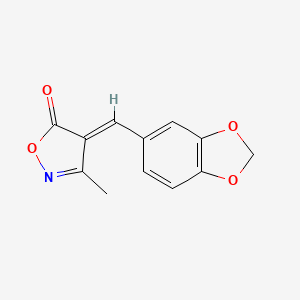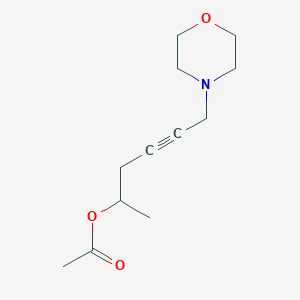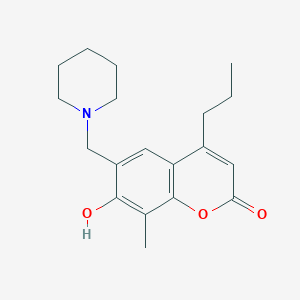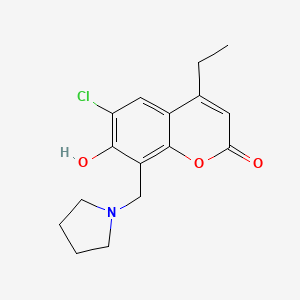
4-ethyl-5-hydroxy-7-methyl-6-(1-pyrrolidinylmethyl)-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethyl-5-hydroxy-7-methyl-6-(1-pyrrolidinylmethyl)-2H-chromen-2-one, commonly known as Hesperetin, is a flavonoid found in citrus fruits such as oranges, grapefruits, and lemons. It has been found to possess several pharmacological properties that make it a potential candidate for various scientific research applications.
科学的研究の応用
Hesperetin has been found to possess several pharmacological properties that make it a potential candidate for various scientific research applications. It has been shown to possess antioxidant, anti-inflammatory, antiviral, and anticancer properties. Hesperetin has also been found to possess neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用機序
Hesperetin exerts its pharmacological effects through several mechanisms of action. It has been shown to inhibit the production of reactive oxygen species (ROS) and to scavenge free radicals, thereby reducing oxidative stress and inflammation. Hesperetin has also been found to inhibit the activity of several enzymes involved in the progression of cancer and to induce apoptosis in cancer cells. Additionally, Hesperetin has been shown to modulate the activity of several signaling pathways involved in the regulation of cell proliferation and apoptosis.
Biochemical and Physiological Effects:
Hesperetin has been found to possess several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, to inhibit the progression of cancer, and to protect against neurodegeneration. Hesperetin has also been found to reduce blood pressure, to improve lipid metabolism, and to enhance insulin sensitivity.
実験室実験の利点と制限
One of the advantages of using Hesperetin in lab experiments is its low toxicity and high bioavailability. Hesperetin is also readily available and relatively inexpensive. However, one of the limitations of using Hesperetin in lab experiments is its poor solubility in water, which may limit its bioavailability and make it difficult to administer in vivo.
将来の方向性
There are several future directions for the scientific research of Hesperetin. One potential direction is the investigation of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another potential direction is the investigation of its potential use in the prevention and treatment of cardiovascular diseases. Additionally, further research is needed to elucidate the mechanisms of action of Hesperetin and to identify potential targets for its therapeutic use.
合成法
Hesperetin can be synthesized through several methods, including the acid-catalyzed cyclization of 2-(4-hydroxyphenyl) acetic acid, the oxidative coupling of 2-hydroxyacetophenone with ethyl acetoacetate, and the condensation of 4-methoxyphenylacetic acid with acetone. However, the most commonly used method for the synthesis of Hesperetin is the reduction of hesperidin, a flavanone glycoside found in citrus fruits, using a reducing agent such as sodium borohydride.
特性
IUPAC Name |
4-ethyl-5-hydroxy-7-methyl-6-(pyrrolidin-1-ylmethyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-3-12-9-15(19)21-14-8-11(2)13(17(20)16(12)14)10-18-6-4-5-7-18/h8-9,20H,3-7,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDDYTXIDUOUJBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C(=C(C(=C2)C)CN3CCCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethyl-5-hydroxy-7-methyl-6-(pyrrolidin-1-ylmethyl)chromen-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-(3-nitrobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5910397.png)

![3,5-dimethyl-1-[(2-phenylvinyl)sulfonyl]-1H-pyrazole](/img/structure/B5910404.png)
![7-hydroxy-6-methyl-8-(1-piperidinylmethyl)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5910423.png)
![3-hydroxy-4-methyl-2-(1-pyrrolidinylmethyl)-6H-benzo[c]chromen-6-one](/img/structure/B5910432.png)

![3-{4-(2-furylmethyl)-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5910447.png)

![7-hydroxy-6-methyl-8-(1-pyrrolidinylmethyl)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5910466.png)